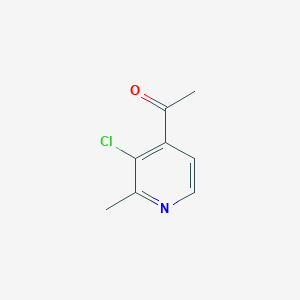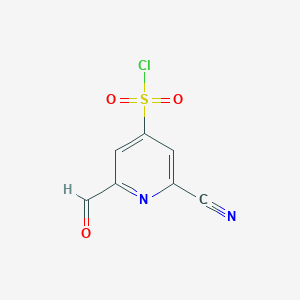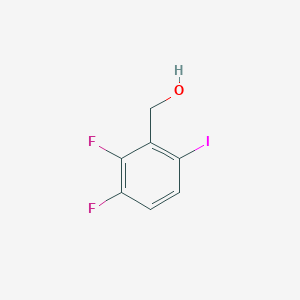
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group. The compound also features a brominated phenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylbenzoic acid, which serves as the starting material.
Formation of Thiazole Ring: The next step involves the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The brominated phenyl group and the thiazole ring contribute to its binding affinity to various enzymes and receptors . The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
2-(Bromomethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid group instead of a thiazole ring.
Uniqueness
4-(4-Bromo-2-methyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the brominated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
886367-14-2 |
|---|---|
Fórmula molecular |
C11H8BrNO2S |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
4-(4-bromo-2-methylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-4-7(12)2-3-8(6)9-5-16-10(13-9)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
XXBUTFAUCMIMPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=CSC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)








![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)

